molecular formula C10H19NO2 B2576390 Ethyl 1-(methylamino)cyclohexane-1-carboxylate CAS No. 91951-39-2

Ethyl 1-(methylamino)cyclohexane-1-carboxylate

Cat. No.: B2576390
CAS No.: 91951-39-2
M. Wt: 185.267
InChI Key: MQXJEVBIGFGQCK-UHFFFAOYSA-N
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Description

Ethyl 1-(methylamino)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is an ester derivative of cyclohexanecarboxylic acid and is primarily used for research purposes.

Preparation Methods

The synthesis of Ethyl 1-(methylamino)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 1-(methylamino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-(methylamino)cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(methylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors to exert its effects. The pathways involved in these interactions depend on the specific biological context .

Comparison with Similar Compounds

Ethyl 1-(methylamino)cyclohexane-1-carboxylate can be compared with other ester derivatives of cyclohexanecarboxylic acid, such as:

  • Mthis compound
  • Propyl 1-(methylamino)cyclohexane-1-carboxylate

These compounds share similar chemical properties but differ in their ester groups, which can affect their reactivity and applications.

Properties

IUPAC Name

ethyl 1-(methylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXJEVBIGFGQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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